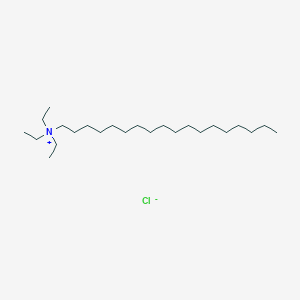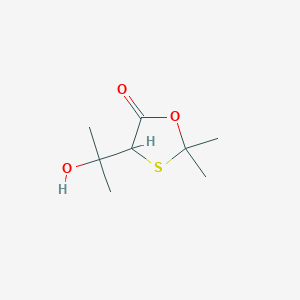
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is a chemical compound with a unique structure that includes a 1,3-oxathiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable thiol and an oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)phenol
- 4-(2-Hydroxypropan-2-yl)cyclohex-1-en-1-ol
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is unique due to its 1,3-oxathiolan ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
Properties
CAS No. |
88802-44-2 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O3S/c1-7(2,10)5-6(9)11-8(3,4)12-5/h5,10H,1-4H3 |
InChI Key |
WVPLQZVBHQPDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(S1)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






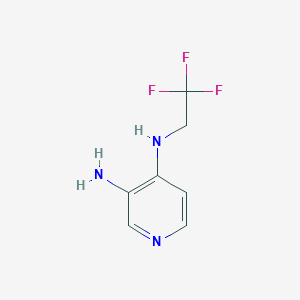
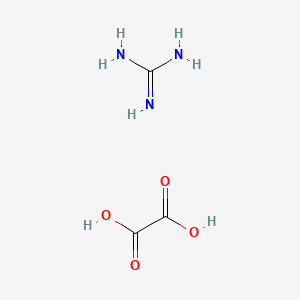
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
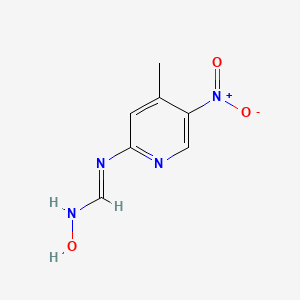
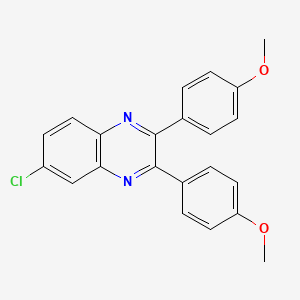
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
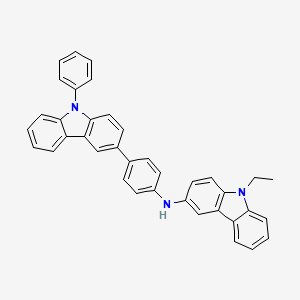
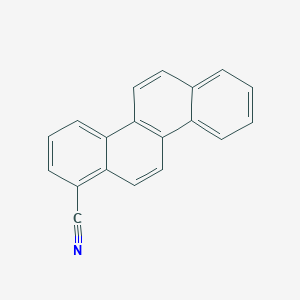
![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
